molecular formula C20H18Cl4N4OS B2493270 N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide CAS No. 389070-82-0

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide

Cat. No.: B2493270
CAS No.: 389070-82-0
M. Wt: 504.25
InChI Key: JLAQNSYVADPJQC-UHFFFAOYSA-N
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Description

N-{[5-(Butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted at positions 3, 4, and 5. The triazole ring is functionalized with:

  • A 2,4-dichlorobenzamide moiety linked via a methylene bridge at position 3, providing additional halogenated aromatic interactions.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems and triazole-based scaffolds.

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl4N4OS/c1-2-3-8-30-20-27-26-18(28(20)13-5-7-15(22)17(24)10-13)11-25-19(29)14-6-4-12(21)9-16(14)23/h4-7,9-10H,2-3,8,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAQNSYVADPJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide typically involves multi-step synthetic routes. One common method involves the reaction of 3,4-dichlorophenylhydrazine with butyl isothiocyanate to form the corresponding thiosemicarbazide. This intermediate is then cyclized to form the triazole ring. The final step involves the reaction of the triazole derivative with 2,4-dichlorobenzoyl chloride to yield the target compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenyl groups, using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified triazole derivatives with altered functional groups.

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Triazole derivatives have shown promising activity against various bacterial and fungal strains, making them potential candidates for new antibiotics.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that triazole derivatives can inhibit the growth of cancer cells by targeting specific molecular pathways.

    Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. This can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, resulting in various biological effects.

For example, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial cell wall components, leading to cell death. In anticancer research, the compound may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are frequently modified to optimize pharmacological properties. Below is a detailed comparison with structurally related compounds from the evidence, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives

Compound Name / ID Triazole Substituents (Positions 4 and 5) Linked Moiety (Position 3) Key Structural Differences vs. Target Compound Reference
Target Compound 4: 3,4-Dichlorophenyl; 5: Butylsulfanyl 2,4-Dichlorobenzamide Reference structure for comparison. N/A
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4: Phenyl; 5: 4-(Methylsulfanyl)benzyl Acetamide (2-chlorophenyl) Shorter sulfanyl chain (methyl vs. butyl); lacks dichloro substitution on benzamide.
2-{[5-(4-tert-Butylphenoxymethyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide 4: 2-Methylphenyl; 5: 4-tert-Butylphenoxymethyl Acetamide (2,6-dichlorophenyl) Phenoxy linker replaces sulfanyl; 2,6-dichloro vs. 2,4-dichloro on benzamide.
4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-allyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide 4: Allyl; 5: 4-Fluorobenzylsulfanyl Benzenesulfonamide (4-chloro) Allyl substitution at position 4; sulfonamide vs. benzamide.
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide 4: 4-Fluorophenyl; 5: Benzyl Benzamide (4-methoxyphenyl) Benzyl sulfanyl vs. butylsulfanyl; methoxy vs. dichloro on benzamide.
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4: 4-Methylphenyl; 5: 4-Chlorophenyl Acetamide (3,4-difluorophenyl) Dual aryl substitution at positions 4 and 5; acetamide vs. benzamide.
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(N,N-dimethylsulfamoyl)benzamide Core: 1,3,4-Thiadiazole (non-triazole) Benzamide (dimethylsulfamoyl) Thiadiazole core vs. triazole; sulfamoyl vs. dichloro substitution.

Key Findings from Structural Comparisons

Halogenated aromatic rings (e.g., 3,4-dichlorophenyl) increase electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets compared to non-halogenated analogs like phenyl () or 4-fluorophenyl ().

Bioisosteric Replacements :

  • Replacement of benzamide with acetamide () or sulfonamide () alters hydrogen-bonding capacity and steric fit, impacting target selectivity.
  • The thiadiazole core in demonstrates how heterocycle substitution affects scaffold rigidity and electronic properties.

Synthetic Accessibility: Compounds with allyl () or tert-butylphenoxy () groups may require multi-step syntheses compared to simpler alkylsulfanyl chains (target compound), affecting scalability.

Biological Activity

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring, a butylsulfanyl group, and dichlorophenyl moieties. Its molecular formula is C₁₈H₁₈Cl₂N₄OS, with a molecular weight of 449.39 g/mol. The specific functional groups contribute to its diverse biological activities.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in various biological pathways:

  • Inhibition of Enzymes : The compound may inhibit enzymes related to microbial cell wall synthesis or metabolic pathways critical for microbial survival.
  • Disruption of Cellular Processes : By targeting these enzymes, the compound can disrupt essential processes in microorganisms, leading to growth inhibition or cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Potential

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. A study assessed its impact on the NF-κB signaling pathway:

  • IC₅₀ Values : The compound demonstrated an IC₅₀ value of 6.5 ± 1.0 µM in inhibiting NF-κB activity.
  • Mechanism : It appears to modulate inflammatory responses by affecting transcription factor activity and may influence cytokine production.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study tested the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus) and found it significantly inhibited bacterial growth at concentrations as low as 12.5 µg/mL, indicating strong potential for treating resistant infections .
  • Inflammation Model :
    In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may have therapeutic applications in inflammatory diseases .

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